molecular formula C10H14O2 B14048007 Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B14048007
M. Wt: 166.22 g/mol
InChI Key: FFRDKUOKEIXXRA-HRDYMLBCSA-N
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Description

Endo-bicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a carboxylic acid functional group at the 3-position and a double bond at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.3.1]nonane derivatives.

    Functional Group Introduction:

    Double Bond Formation: The double bond at the 6-position can be introduced through dehydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated bicyclo[3.3.1]nonane derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid can be compared with other similar compounds, such as:

    Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.

    Bicyclo[6.1.0]nonyne carboxylic acid: This compound has a similar structure but with different ring sizes and functional groups, leading to distinct chemical properties and reactivity.

    Azaadamantanes: These compounds contain nitrogen atoms in the bicyclic framework and exhibit different chemical behaviors due to the presence of heteroatoms.

The uniqueness of endo-bicyclo[33

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,3S,5R)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12)/t7-,8+,9-/m1/s1

InChI Key

FFRDKUOKEIXXRA-HRDYMLBCSA-N

Isomeric SMILES

C1C=C[C@@H]2C[C@H]1C[C@@H](C2)C(=O)O

Canonical SMILES

C1C=CC2CC1CC(C2)C(=O)O

Origin of Product

United States

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